2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid
Description
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(3-methyl-5-pyridin-3-ylfuran-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-5-11(9-3-2-4-13-7-9)16-10(8)6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
InChI Key |
VEVISYSEIOONFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CN=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cross-Coupling and Functional Group Transformations
Method A: Suzuki-Miyaura Coupling Approach
This approach involves constructing the heteroaryl core via palladium-catalyzed cross-coupling reactions:
- Step 1: Synthesis of a 3-methyl-5-bromofuran derivative, typically starting from furfural or furfuryl alcohol derivatives, followed by bromination at the 5-position.
- Step 2: Preparation of 3-pyridylboronic acid or ester.
- Step 3: Suzuki coupling of the bromofuran with pyridylboronic acid to form the 5-(pyridin-3-yl) substituted furan.
| Reagent | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-Bromofuran derivative | Pd(PPh₃)₄ or Pd(dppf) | Dioxane/H₂O | Reflux | 70-85% |
| Pyridylboronic acid | - | - | - | - |
Data Tables Summarizing Preparation Methods
| Method | Key Reactions | Starting Materials | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Cross-coupling of bromofuran and pyridylboronic acid | Bromofuran derivative, pyridylboronic acid | Pd catalyst, reflux in dioxane/H₂O | High selectivity, versatile | Requires pre-functionalized intermediates |
| Oxidative Functionalization | Oxidation of methyl groups to carboxylic acids | Methyl-substituted furan derivatives | KMnO₄ or CrO₃, reflux | Direct conversion to acid | Over-oxidation risk |
| Multi-step Condensation | Condensation of furfural with malonic acid derivatives | Furfural, malonic acid derivatives | Acid catalysis, reflux | Builds complex heterocycles | Multi-step, time-consuming |
Recent Research Discoveries and Innovations
- Catalytic Strategies: Advances in palladium-catalyzed cross-couplings have improved yields and selectivity for heteroaryl constructions.
- Green Chemistry Approaches: Use of aqueous solvents and recyclable catalysts reduces environmental impact.
- Oxidation Techniques: Development of milder oxidants and conditions minimizes side reactions and degradation of sensitive heterocycles.
- Biological Relevance: Synthesis methods are increasingly tailored to produce compounds with specific biological activities, influencing synthetic route optimization.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes standard esterification under acidic or catalytic conditions. Reaction with alcohols (e.g., methanol, ethanol) in the presence of sulfuric acid or DCC (dicyclohexylcarbodiimide) yields corresponding esters .
Mechanism :
-
Protonation of the carboxylic acid enhances electrophilicity.
-
Nucleophilic attack by the alcohol forms a tetrahedral intermediate, followed by dehydration to yield the ester.
Hydroarylation in Superacid Media
In Brønsted superacid (TfOH), the compound undergoes hydroarylation with arenes via superelectrophilic activation. This reaction forms 3-aryl-3-(furan-2-yl)propenoic acid derivatives .
| Arene | Product Structure | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Benzene | 3-Phenyl-3-(5-(pyridin-3-yl)furan-2-yl)propanoic acid | 2 | 72 |
| Toluene | 3-(4-Methylphenyl)-3-(5-(pyridin-3-yl)furan-2-yl)propanoic acid | 3 | 68 |
-
Diprotonation : The carboxylic acid and furan oxygen are doubly protonated in TfOH, generating a dicationic intermediate (Fig. 1A).
-
Electrophilic Attack : The activated α,β-unsaturated system undergoes Friedel-Crafts-type addition with the arene.
-
Rearomatization : Proton transfer restores aromaticity, yielding the hydroarylation product.
DFT Studies :
-
ΔG for dication formation: −12.3 kcal/mol (thermodynamically favorable) .
-
Charge distribution: Positive charge localized at Cβ of the propenoic chain (Fig. 1B).
Biochemical Interactions and Antimicrobial Activity
The compound exhibits antifungal and antibacterial properties via interactions with microbial targets :
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Proposed Mechanism |
|---|---|---|---|
| Candida albicans | 14 ± 1.2 | 64 | Disruption of cell wall synthesis |
| Staphylococcus aureus | 10 ± 0.8 | 128 | Inhibition of membrane transporters |
Structure-Activity Relationships :
-
Pyridine moiety : Enhances solubility and target binding via hydrogen bonding.
-
Methyl group on furan : Increases lipophilicity, improving membrane penetration.
Coordination Chemistry
The pyridine nitrogen and carboxylate oxygen enable metal complexation. Preliminary studies show reactivity with Cu(II) and Fe(III) :
| Metal Salt | Complex Structure | Stability Constant (log β) |
|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | [Cu(L)(H<sub>2</sub>O)<sub>2</sub>]NO<sub>3</sub> | 8.2 ± 0.3 |
| FeCl<sub>3</sub> | [Fe(L)Cl<sub>2</sub>]Cl | 6.7 ± 0.2 |
Applications : Potential use in catalytic oxidation or antimicrobial coatings .
Decarboxylation and Thermal Degradation
Controlled pyrolysis (200–250°C) induces decarboxylation to form 3-methyl-5-(pyridin-3-yl)furan:
| Temperature (°C) | Major Product | Yield (%) |
|---|---|---|
| 220 | 3-Methyl-5-(pyridin-3-yl)furan | 91 |
Mechanism :
-
Radical-initiated CO<sub>2</sub> elimination via a six-membered transition state.
This compound’s multifunctional reactivity positions it as a valuable scaffold in medicinal chemistry, materials science, and catalysis. Further studies are needed to explore its cycloaddition potential and enantioselective transformations.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid:
Basic Information
2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid is a chemical compound with the CAS No. 2060058-93-5 . The molecular formula is C12H11NO3 and the molecular weight is 217.22 .
Potential Applications
While the search results do not provide explicit details on the applications of 2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid, they do point to contexts in which similar compounds are used, suggesting potential areas of research:
- BRAF Inhibitors: Research on novel tricyclic pyrazole BRAF inhibitors with furan scaffolds suggests that compounds with furan rings can be effective as BRAF inhibitors for melanoma treatment .
- Antibacterial Activity: Some thiosemicarbazone derivatives from furan-2-carbaldehyde exhibit antibacterial activity .
- CYP2A6 and CYP2A13 Inhibition: Nicotine-related compounds can selectively inhibit cytochrome P-450 enzymes such as CYP2A6 and CYP2A13, which are involved in the metabolism of nicotine and activation of tobacco-related nitrosamines. These inhibitors may be useful in treating tobacco addiction and reducing tobacco consumption .
- Lactate imaging: Chemical exchange saturation transfer (CEST) MRI method based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution .
Mechanism of Action
The mechanism of action of 2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to elicit a cellular response. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic Acid
- Structure: Replaces the furan ring with a dihydropyrimidinone core.
- Molecular Formula : C₁₂H₁₁N₃O₃ .
- The absence of a methyl group on the heterocycle may reduce steric hindrance compared to the target compound.
- Applications : Listed as a research chemical by American Elements, suggesting utility in drug discovery .
2-[3-Methyl-5-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid
- Structure : Features a pyrazole ring with a trifluoromethyl group at position 5 and a methyl group at position 3.
- Molecular Formula : C₇H₇F₃N₂O₂ .
- Key Differences :
- The trifluoromethyl group increases lipophilicity and metabolic stability compared to the pyridinyl substituent in the target compound.
- The pyrazole ring’s aromaticity and electron-withdrawing properties may alter reactivity in synthetic pathways.
- Purity : 95%, indicating its use as a high-quality intermediate .
2-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]acetic Acid
- Structure : Substitutes the furan ring with a pyridine ring bearing chloro and trifluoromethyl groups.
- Molecular Formula: C₈H₅ClF₃NO₂ .
- The pyridine ring’s basicity contrasts with the furan’s neutral aromaticity, impacting solubility and bioavailability.
- Safety : Classified under GHS guidelines, with precautions for skin/eye contact and inhalation .
2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic Acid
- Structure : Combines an isoxazole ring with a furan substituent and a methoxy-linked acetic acid.
- Molecular Formula: C₁₀H₉NO₅ .
- Key Differences :
- The isoxazole ring introduces a nitrogen-oxygen heterocycle, which may confer resistance to metabolic degradation.
- The methoxy linker could reduce steric effects compared to the direct acetic acid attachment in the target compound.
2-((5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-yl)thio)acetic Acid Esters
- Structure : Incorporates a triazole-thioether bridge and esterified acetic acid.
- Key Differences: The thioether and ester groups increase hydrophobicity and may enhance membrane permeability.
Structural and Functional Analysis
Substituent Effects
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance stability and binding to electron-rich targets but may reduce solubility .
- Aromatic Heterocycles (e.g., pyridine vs. furan) : Pyridine’s basicity versus furan’s neutrality influences pH-dependent behavior and interaction with biological targets .
Comparative Data Table
Biological Activity
2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies, data tables, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a furan ring substituted with a pyridine ring and a methyl group, along with an acetic acid moiety. Its molecular formula is , with a molecular weight of approximately 217.22 g/mol. This structural configuration contributes to its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that 2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid exhibits significant antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, warranting further investigation into its mechanisms of action and efficacy in clinical settings .
Anticancer Activity
The anticancer potential of 2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid has also been explored. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its ability to inhibit cell proliferation.
A study reported that compounds structurally similar to 2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid exhibited varying degrees of cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | <10 |
| A431 (Skin Cancer) | <15 |
| MCF7 (Breast Cancer) | <20 |
These results highlight the compound's potential as a lead for developing new anticancer therapies .
The exact mechanisms through which 2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets, modulating enzyme activity or receptor binding. Studies focusing on interaction assays have suggested that the compound could inhibit key enzymes involved in microbial metabolism or cancer cell proliferation .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various furan derivatives, including 2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
- Cytotoxicity Assessment : In vitro assessments using human cancer cell lines revealed that the compound exhibited promising cytotoxic effects, with further analysis needed to elucidate the underlying pathways involved in its action .
Q & A
Q. What synthetic methodologies are reported for the preparation of 2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid, and what key reaction steps require optimization?
- Methodological Answer : The synthesis typically involves furan ring functionalization and coupling reactions. For example, esterification of furan derivatives (e.g., methyl 3-methyl-2-furoate via sodium methoxide-mediated reactions ) and subsequent coupling with pyridine moieties. Key steps requiring optimization include:
- Protection/deprotection strategies for reactive groups (e.g., carboxylic acid protection as esters).
- Cross-coupling conditions (e.g., palladium-catalyzed reactions for pyridinyl-furan linkage) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural identity and purity of 2-[3-Methyl-5-(pyridin-3-yl)furan-2-yl]acetic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% by area normalization) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What are the primary safety considerations and handling protocols for this compound based on its GHS classification?
- Methodological Answer :
- Eye and Respiratory Protection : Wear goggles and use fume hoods due to H319 (serious eye irritation) and H335 (respiratory irritation) classifications .
- First Aid : Immediate rinsing with water for eye exposure and medical consultation for persistent irritation .
- Storage : Keep in airtight containers in well-ventilated areas to prevent decomposition .
Advanced Research Questions
Q. How can computational reaction path search methods guide the optimization of reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyridinyl-furan coupling .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd vs. Cu) .
- Feedback Loops : Integrate experimental data (e.g., yield, selectivity) into computational workflows to refine predictions iteratively .
Q. What experimental design approaches address discrepancies in observed vs. predicted reactivity during cross-coupling reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify interactions affecting yield .
- Orthogonal Validation : Use multiple spectroscopic techniques (e.g., NMR, IR) to confirm unexpected byproducts or regioselectivity issues .
- Controlled Replication : Repeat reactions under inert atmospheres (N/Ar) to rule out oxidative side reactions .
Q. How do reactor design parameters influence yield and purity during scale-up synthesis?
- Methodological Answer :
- Mixing Efficiency : Optimize impeller design to ensure homogeneous distribution of reagents in batch reactors .
- Temperature Control : Use jacketed reactors with precise thermal regulation (±1°C) to prevent exothermic runaway reactions .
- Residence Time : Adjust flow rates in continuous reactors to maximize conversion while minimizing degradation .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC values under identical pH/temperature conditions) .
- Structural Validation : Re-analyze compound purity and stereochemistry (via X-ray or chiral HPLC) to confirm structural consistency .
- Computational Docking : Validate bioactivity hypotheses using molecular docking simulations against target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
